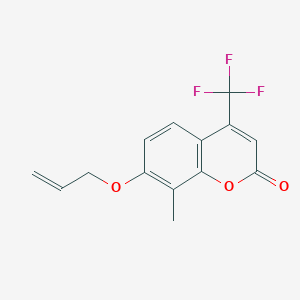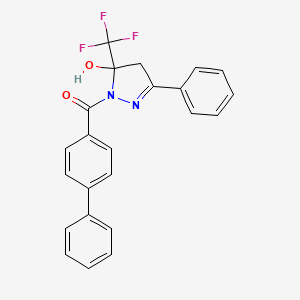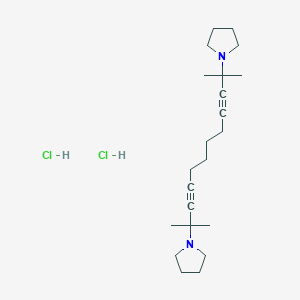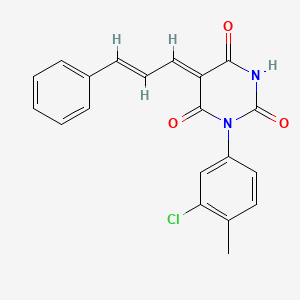![molecular formula C20H25BrN2O4S B4881022 heptyl (4-{[(4-bromophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4881022.png)
heptyl (4-{[(4-bromophenyl)amino]sulfonyl}phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptyl (4-{[(4-bromophenyl)amino]sulfonyl}phenyl)carbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as SB-431542 and is a selective inhibitor of transforming growth factor-beta (TGF-β) receptor I.
Mechanism of Action
Heptyl (4-{[(4-bromophenyl)amino]sulfonyl}phenyl)carbamate works by inhibiting the activity of TGF-β receptor I, which leads to the inhibition of downstream signaling pathways. This, in turn, results in the suppression of various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that heptyl (4-{[(4-bromophenyl)amino]sulfonyl}phenyl)carbamate has several biochemical and physiological effects. It has been found to inhibit the proliferation of various cancer cells, including breast, lung, and pancreatic cancer cells. Additionally, it has been shown to promote the differentiation of stem cells into specific cell types, such as neurons.
Advantages and Limitations for Lab Experiments
One of the main advantages of heptyl (4-{[(4-bromophenyl)amino]sulfonyl}phenyl)carbamate is its selectivity towards TGF-β receptor I, which makes it an ideal tool for studying the role of this receptor in various cellular processes. However, one of the limitations of this compound is its potential toxicity, which can affect the viability of cells in vitro.
Future Directions
There are several future directions for the use of heptyl (4-{[(4-bromophenyl)amino]sulfonyl}phenyl)carbamate in scientific research. One potential direction is the development of novel cancer therapies based on the inhibition of TGF-β receptor I. Additionally, this compound can be used to study the role of TGF-β receptor I in various physiological processes, such as wound healing and tissue regeneration. Finally, the development of more selective and less toxic TGF-β receptor I inhibitors based on heptyl (4-{[(4-bromophenyl)amino]sulfonyl}phenyl)carbamate can also be explored.
In conclusion, heptyl (4-{[(4-bromophenyl)amino]sulfonyl}phenyl)carbamate is a promising compound that has potential applications in various scientific fields. Its selectivity towards TGF-β receptor I makes it an ideal tool for studying the role of this receptor in various cellular processes. However, its potential toxicity needs to be carefully considered when using this compound in laboratory experiments.
Synthesis Methods
The synthesis of heptyl (4-{[(4-bromophenyl)amino]sulfonyl}phenyl)carbamate involves the reaction of 4-bromophenylamine with p-toluenesulfonyl isocyanate followed by the reaction with heptylamine. The final product is obtained by the purification of the crude compound using column chromatography.
Scientific Research Applications
Heptyl (4-{[(4-bromophenyl)amino]sulfonyl}phenyl)carbamate has been extensively studied for its potential applications in various scientific fields. It has been found to be an effective inhibitor of TGF-β receptor I, which plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.
properties
IUPAC Name |
heptyl N-[4-[(4-bromophenyl)sulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN2O4S/c1-2-3-4-5-6-15-27-20(24)22-17-11-13-19(14-12-17)28(25,26)23-18-9-7-16(21)8-10-18/h7-14,23H,2-6,15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBQFGCDOXKDFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
heptyl N-[4-[(4-bromophenyl)sulfamoyl]phenyl]carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![11-(5-bromo-2-methoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4880965.png)
![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4880978.png)
![N'-{3-[(2-bromophenoxy)methyl]-4-methoxybenzylidene}-2,4-dimethoxybenzohydrazide](/img/structure/B4880979.png)
![2-[(2-chloro-5-nitrobenzoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4880985.png)

![N-(3,4-dimethylphenyl)-1-[(1-methyl-1H-indol-3-yl)carbonyl]-3-piperidinamine](/img/structure/B4880992.png)
![8-methyl-N-(4-methylphenyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B4881021.png)

![3-chloro-N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B4881027.png)